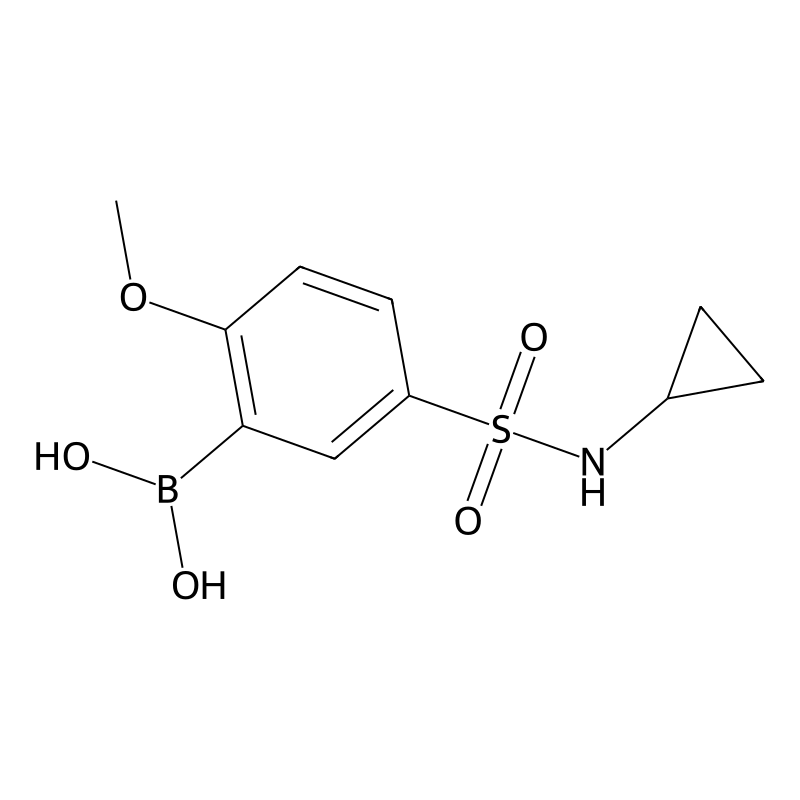(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Protein-Protein Interactions
Boronic acids are known for their ability to form reversible covalent bonds with cis-diols, functional groups found on sugars and some amino acids. (5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid could be used as a probe to study protein-protein interactions that involve these cis-diols. By attaching the boronic acid to a biomolecule that interacts with a specific protein, researchers could potentially disrupt or modulate the interaction.
Medicinal Chemistry
The sulfamide group present in the molecule can be involved in hydrogen bonding with other molecules, potentially influencing the binding affinity and selectivity of the compound to biological targets. This property, combined with the reactivity of the boronic acid group, makes (5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid a candidate for development as a scaffold for new drugs [].
Organic Synthesis
Boronic acids are valuable building blocks in organic synthesis. (5-(N-Cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid could potentially be used in Suzuki-Miyaura couplings, a versatile reaction for carbon-carbon bond formation. The presence of the methoxy group might influence the reactivity and regioselectivity of the coupling reaction.
(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a sulfamoyl group and a methoxyphenyl moiety. This compound features a cyclopropyl group attached to the nitrogen of the sulfamoyl functional group, which enhances its biological activity and selectivity in various
The compound undergoes several notable reactions:
- Suzuki-Miyaura Coupling: The boronic acid group reacts with aryl halides to form biaryl compounds, which are essential in drug development and materials science.
- Acid-Base Reactions: The boronic acid can act as a Lewis acid, interacting with bases or nucleophiles to form stable complexes.
- Hydrolysis: In aqueous environments, the boronic acid can hydrolyze to form phenolic compounds, which can further participate in biological processes.
(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid exhibits significant biological activity, particularly as an inhibitor of certain enzymes:
- Carbonic Anhydrase Inhibition: This compound has been shown to inhibit carbonic anhydrases, which play crucial roles in physiological processes such as respiration and fluid balance.
- Anticancer Properties: Preliminary studies suggest potential anticancer activity, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis .
The synthesis of (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves several steps:
- Formation of the Sulfamoyl Group: The cyclopropyl amine is reacted with sulfuryl chloride to form the sulfamoyl derivative.
- Borylation Reaction: The resulting sulfamoyl compound is then subjected to borylation using boron reagents such as bis(pinacolato)diboron.
- Final Functionalization: The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.
These methods allow for the efficient production of this compound with high purity.
(5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid has several applications:
- Drug Development: Its ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents against diseases like cancer and metabolic disorders.
- Organic Synthesis: It serves as a key intermediate in synthesizing complex organic molecules through cross-coupling reactions.
- Bioconjugation: The boronic acid moiety can be utilized for bioconjugation techniques, facilitating the attachment of biomolecules for diagnostic or therapeutic purposes.
Studies have highlighted the interaction of (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid with various biological targets:
- Enzyme Binding Affinity: Quantitative structure-activity relationship (QSAR) models have been employed to predict its binding affinity to carbonic anhydrase and other enzymes .
- Molecular Docking Studies: Computational methods have provided insights into the binding modes and affinities of this compound with target proteins, aiding in rational drug design.
Similar Compounds
Several compounds share structural features or biological activities with (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid. A comparison is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | Similar boronic acid structure | Enzyme inhibition |
| 3-(N-Cyclopropylsulfamoyl)phenylboronic acid | Different position of sulfamoyl group | Anticancer properties |
| 2-Methoxyphenylboronic acid | Lacks the sulfamoyl group | Less potent enzyme inhibitor |
These compounds highlight the unique structural attributes of (5-(N-cyclopropylsulfamoyl)-2-methoxyphenyl)boronic acid that contribute to its distinct biological profile.








